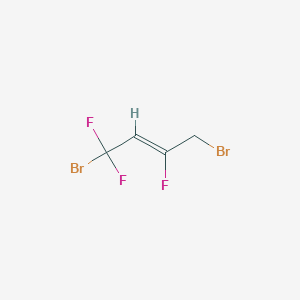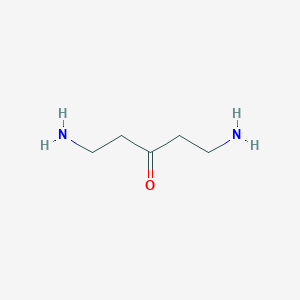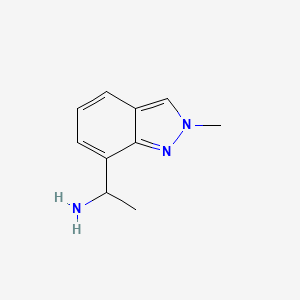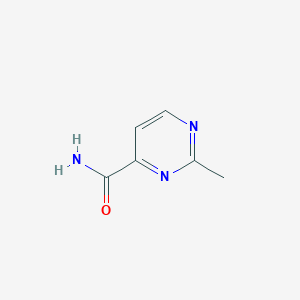
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- is a fluorinated alkane with the molecular formula C19H18F14I2. This compound is characterized by the presence of multiple fluorine and iodine atoms, which impart unique chemical and physical properties. It is a member of the nonadecane family, which consists of hydrocarbons with 19 carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- typically involves the fluorination and iodination of nonadecane. The process begins with the selective fluorination of nonadecane using a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. This step is followed by the iodination of the fluorinated intermediate using iodine or an iodine-containing reagent like iodine monochloride (ICl) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach minimizes the formation of by-products and maximizes yield.
化学反応の分析
Types of Reactions
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form non-fluorinated and non-iodinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxygen-containing functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated or iodinated derivatives, while reduction and oxidation reactions can produce hydrocarbons or oxygenated compounds.
科学的研究の応用
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination and iodination on the physical and chemical properties of alkanes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique fluorine and iodine content.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in radiotherapy.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its hydrophobic and oleophobic properties.
作用機序
The mechanism by which Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- exerts its effects is primarily related to its fluorine and iodine atoms. These atoms can interact with various molecular targets and pathways, including:
Hydrophobic Interactions: The fluorine atoms increase the hydrophobicity of the compound, allowing it to interact with hydrophobic regions of proteins and membranes.
Halogen Bonding: The iodine atoms can form halogen bonds with electron-rich sites on biomolecules, influencing their structure and function.
Electron-Withdrawing Effects: The fluorine atoms can withdraw electron density from adjacent atoms, affecting the reactivity and stability of the compound.
類似化合物との比較
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- can be compared with other fluorinated and iodinated alkanes, such as:
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-: Lacks the iodine atoms, resulting in different chemical and physical properties.
Nonadecane, 5,15-diiodo-: Lacks the fluorine atoms, leading to reduced hydrophobicity and different reactivity.
Perfluorononadecane: Fully fluorinated nonadecane, which has distinct properties due to the absence of hydrogen atoms.
The uniqueness of Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- lies in its combination of fluorine and iodine atoms, which impart a unique set of properties and reactivity patterns.
特性
CAS番号 |
1980064-71-8 |
|---|---|
分子式 |
C19H24F14I2 |
分子量 |
772.2 g/mol |
IUPAC名 |
1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodononadecane |
InChI |
InChI=1S/C19H24F14I2/c20-14(21,16(24,25)18(28,29)30)10-12(34)8-6-4-2-1-3-5-7-9-13(35)11-15(22,23)17(26,27)19(31,32)33/h12-13H,1-11H2 |
InChIキー |
KOIUXUTVKCGPFE-UHFFFAOYSA-N |
正規SMILES |
C(CCCCC(CC(C(C(F)(F)F)(F)F)(F)F)I)CCCCC(CC(C(C(F)(F)F)(F)F)(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide](/img/structure/B12080399.png)
![2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12080413.png)



![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
![1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12080461.png)


![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)

![Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-](/img/structure/B12080475.png)
![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)

